N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-6-amine
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Overview
Description
(E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(2-PHENYL-1,3-BENZOXAZOL-6-YL)METHANIMINE is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(2-PHENYL-1,3-BENZOXAZOL-6-YL)METHANIMINE typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Chlorophenyl Group: The furan ring is then substituted with a chlorophenyl group using electrophilic aromatic substitution reactions.
Formation of Benzoxazole Moiety: The benzoxazole moiety is synthesized separately through the cyclization of o-aminophenol with a carboxylic acid derivative.
Coupling Reaction: Finally, the furan and benzoxazole moieties are coupled through a condensation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(2-PHENYL-1,3-BENZOXAZOL-6-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(2-PHENYL-1,3-BENZOXAZOL-6-YL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(2-PHENYL-1,3-BENZOXAZOL-6-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-(2-PHENYL-1,3-BENZOXAZOL-6-YL)METHANIMINE is unique due to its specific structural features, such as the combination of a furan ring with a chlorophenyl group and a benzoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H15ClN2O2 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-6-yl)methanimine |
InChI |
InChI=1S/C24H15ClN2O2/c25-18-8-6-16(7-9-18)22-13-11-20(28-22)15-26-19-10-12-21-23(14-19)29-24(27-21)17-4-2-1-3-5-17/h1-15H |
InChI Key |
VJFGJTYEWSKYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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